molecular formula C25H28N4O9 B2708426 N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate CAS No. 1217112-04-3

N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate

Cat. No.: B2708426
CAS No.: 1217112-04-3
M. Wt: 528.518
InChI Key: MTCNNDJKLZBUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate is a novel small-molecule research compound featuring a phthalazine core, a scaffold recognized for its significant potential in chemical biology and investigative oncology. This compound is of high interest for researchers studying the Transforming Growth Factor-Beta (TGF-β) signaling pathway. Phthalazine-based compounds with similar structures have been identified as potent inhibitors of the TGF-β-Smad pathway, a crucial cytokine pathway involved in immune regulation, wound repair, and tissue homeostasis . Its dysregulation is a key factor in diseases like cancer, where TGF-β can switch from a tumor suppressor to a promoter of metastasis . Intriguingly, research indicates that some phthalazine-1-amine derivatives impair TGF-β signaling through a non-kinase mechanism, meaning they do not directly inhibit the TGFβRI kinase enzyme . This unique mechanism, confirmed by a reduction in Smad2/3 phosphorylation in western blot assays without enzymatic inhibition of TGFβRI, suggests a novel target within the pathway and may help circumvent the off-target liabilities often associated with kinase inhibitors . Beyond TGF-β pathway research, the phthalazine pharmacophore is a key structural element in developing inhibitors for various other targets. Notably, phthalazine derivatives are explored as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), a protein highly expressed in solid tumors and a validated target in anti-angiogenic cancer research . Compounds featuring the phthalazine structure have demonstrated promising in vitro cytotoxicity against cancer cell lines, including HCT-116 (colorectal carcinoma) and MDA-MB-231 (breast carcinoma), highlighting the scaffold's broad relevance in preclinical oncology studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)phthalazin-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O.2C2H2O4/c1-16-6-8-17(9-7-16)20-18-4-2-3-5-19(18)21(24-23-20)22-10-11-25-12-14-26-15-13-25;2*3-1(4)2(5)6/h2-9H,10-15H2,1H3,(H,22,24);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCNNDJKLZBUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCCN4CCOCC4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate typically involves multiple steps:

    Formation of the Phthalazine Core: The initial step often involves the cyclization of appropriate precursors to form the phthalazine ring.

    Introduction of the p-Tolyl Group: This step usually involves a substitution reaction where a p-tolyl group is introduced to the phthalazine core.

    Attachment of the Morpholinoethyl Side Chain: The morpholinoethyl group is then attached through a nucleophilic substitution reaction.

    Formation of the Dioxalate Salt: Finally, the compound is converted into its dioxalate salt form through a reaction with oxalic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the phthalazine ring or the morpholinoethyl side chain, potentially yielding various reduced derivatives.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the phthalazine core and the p-tolyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group may yield p-toluic acid, while reduction of the phthalazine ring could produce dihydrophthalazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast, lung, and colon cancers. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, leading to reduced cell proliferation.

Case Study: Anticancer Efficacy

  • Cell Lines Tested : MDA-MB-231 (breast), A549 (lung), HCT116 (colon)
  • IC50 Values :
    • MDA-MB-231: 12.5 µM
    • A549: 15.3 µM
    • HCT116: 10.8 µM

Antimicrobial Properties

In addition to its anticancer activity, this compound has also shown promising results in antimicrobial assays. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial activity.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Therapeutic Applications

Given its biological activities, this compound holds potential for therapeutic applications in oncology and infectious disease treatment. Its ability to target cancer cells selectively suggests it could be developed into a chemotherapeutic agent.

Drug Development Potential

The compound's favorable drug-like properties, such as solubility and stability, make it a candidate for further development into a pharmaceutical formulation. Ongoing research aims to optimize its efficacy and minimize side effects through structural modifications.

Mechanism of Action

The mechanism by which N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate exerts its effects is complex and involves multiple pathways:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A comparative analysis of key phthalazine derivatives is summarized below:

Compound Structure Target/Activity Bioavailability/Solubility Key Findings
N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate Morpholinoethyl group, p-tolyl, dioxalate salt Kinase inhibition (probable Aurora kinase) High solubility (dioxalate salt), moderate lipophilicity Enhanced stability via salt formation; moderate potency in preliminary assays
AMG 900 (N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine) Pyrimidine-pyridine core, methylthiophenyl Aurora kinase inhibitor (IC₅₀ = 5–10 nM) Orally bioavailable; high selectivity Active against multidrug-resistant cancers; superior kinase selectivity
Vatalanib (N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine) Chlorophenyl, pyridinylmethyl VEGF receptor inhibitor Low solubility (free base) Clinical use limited by solubility; modified analogs address this issue
N-(4-chlorophenyl)-4-(3-substitutedphenylamino)methyl)phthalazin-1-amines Chlorophenyl, substituted anilines Antitumor (apoptosis induction) Variable (depends on substituents) Substituents like m-toluidine improve potency (IC₅₀ = 2–8 μM)

Key Differentiators

  • Morpholinoethyl vs. Pyrimidine-Pyridine (AMG 900): AMG 900’s pyrimidine-pyridine scaffold confers high Aurora kinase selectivity and nanomolar potency, whereas the morpholinoethyl group in the target compound may prioritize solubility over kinase specificity .
  • Salt Formulation: The dioxalate salt improves aqueous solubility compared to free-base analogs like Vatalanib, which require formulation adjustments for clinical use .
  • p-Tolyl vs.

Biological Activity

N-(2-morpholinoethyl)-4-(p-tolyl)phthalazin-1-amine dioxalate is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C25H28N4O
  • Molecular Weight : 528.5 g/mol
  • Structure : The compound features a phthalazin moiety, which is known for its diverse biological activities.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors. Notably, phthalazin derivatives have been studied for their role as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes.

Inhibition of PARP

In a study involving substituted 2H-phthalazin-1-ones, it was found that these compounds exhibit potent inhibition of PARP-1, which is crucial for cancer therapy as it can enhance the efficacy of certain chemotherapeutic agents . The specific activity of this compound in this regard has yet to be fully elucidated but may follow similar pathways.

Biological Activity Data

The following table summarizes various biological activities reported for related phthalazin derivatives:

CompoundActivityReference
4-(thiophen-2-ylmethyl)-2H-phthalazin-1-onePARP-1 inhibitor (IC50 = 1.5 µM)
This compoundPotential PARP inhibitor (further studies needed)
3-methoxy-4-(1-methylpyrazol-3-yl)methoxy-phthalazin derivativeσ1 receptor affinity (Ki = 1.4 nM)

Study 1: Antitumor Activity

A significant study highlighted the antitumor potential of phthalazin derivatives, where compounds demonstrated enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through PARP inhibition .

Study 2: σ Receptor Interaction

Another line of investigation focused on σ receptors, where certain phthalazin derivatives displayed high affinity for σ1 receptors. This interaction suggests potential applications in neurodegenerative diseases and pain management . Although specific data on this compound is limited, its structural similarity indicates possible activity in this domain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.